Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus the Non-Oxo Octyl Analog
The target compound (LogP = 4.28, PSA = 71.62 Ų) exhibits significantly lower predicted lipophilicity and higher polar surface area compared to its closest saturated analog, 4-methyl-N-(octan-2-yl)benzenesulfonamide (CAS 81330-00-9; LogP = 5.10, PSA = 54.55 Ų). [1]
| Evidence Dimension | Predicted LogP and PSA |
|---|---|
| Target Compound Data | LogP = 4.28; PSA = 71.62 Ų |
| Comparator Or Baseline | 4-methyl-N-(octan-2-yl)benzenesulfonamide: LogP = 5.10; PSA = 54.55 Ų |
| Quantified Difference | ΔLogP = –0.82 (lower lipophilicity by ~0.8 log units); ΔPSA = +17.07 Ų (higher polarity) |
| Conditions | Computed properties from Chemsrc and yybyy.com databases; consistent computational methodology not cross-validated between sources |
Why This Matters
A ΔLogP of –0.82 translates to approximately 6.6-fold lower octanol–water partitioning, directly impacting solubility, membrane permeability, and chromatographic retention—key considerations for assay development, purification protocol design, and biological activity interpretation.
- [1] yybyy.com. 4-methyl-N-(octan-2-yl)benzenesulfonamide (CAS 81330-00-9). Molecular formula C₁₅H₂₅NO₂S, MW 283.43, PSA = 54.55, LogP = 5.1039. View Source
